

# Application Note: 1H and 13C NMR Characterization of (Z)-Pent-2-enyl butyrate

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Compound of Interest		
Compound Name:	(Z)-Pent-2-enyl butyrate	
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### **Abstract**

This application note provides a detailed protocol for the characterization of **(Z)-Pent-2-enyl butyrate** using <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental spectra in public databases, this note presents predicted NMR data to guide researchers in the structural verification of this compound. The provided methodologies and data tables serve as a valuable resource for the analysis of similar short-chain alkenyl esters.

#### Introduction

**(Z)-Pent-2-enyl butyrate** is an organic ester with potential applications in the flavor, fragrance, and pharmaceutical industries. Accurate structural elucidation is paramount for its quality control and to understand its chemical properties. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **(Z)-Pent-2-enyl butyrate** and provides a standardized protocol for its analysis.

## **Predicted NMR Data**

The following tables summarize the predicted  ${}^{1}$ H and  ${}^{13}$ C NMR chemical shifts ( $\delta$ ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for **(Z)-Pent-2-enyl** 



**butyrate**. The predictions were performed using commercially available NMR prediction software. The numbering convention used for atom assignment is shown in Figure 1.

Table 1: Predicted <sup>1</sup>H NMR Data for **(Z)-Pent-2-enyl butyrate** (Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm)

Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	4.58	d	6.8	2H
2	5.55	m	-	1H
3	5.40	m	-	1H
4	2.05	р	7.4	2H
5	0.95	t	7.5	3H
7	2.25	t	7.4	2H
8	1.65	sext	7.4	2H
9	0.93	t	7.4	3H

Table 2: Predicted ¹³C NMR Data for **(Z)-Pent-2-enyl butyrate** (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)



Atom Number	Chemical Shift (δ, ppm)
1	60.5
2	124.3
3	134.8
4	20.7
5	13.9
6	173.5
7	36.2
8	18.5
9	13.7

## **Experimental Protocol**

This section details a standard operating procedure for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for a liquid sample like **(Z)-Pent-2-enyl butyrate**.

- 1. Sample Preparation
- Materials:
  - **(Z)-Pent-2-enyl butyrate** (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C)
  - Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v Tetramethylsilane (TMS)
  - NMR tube (5 mm diameter, high precision)
  - Pasteur pipette and bulb
  - Small vial
  - Glass wool
- Procedure:



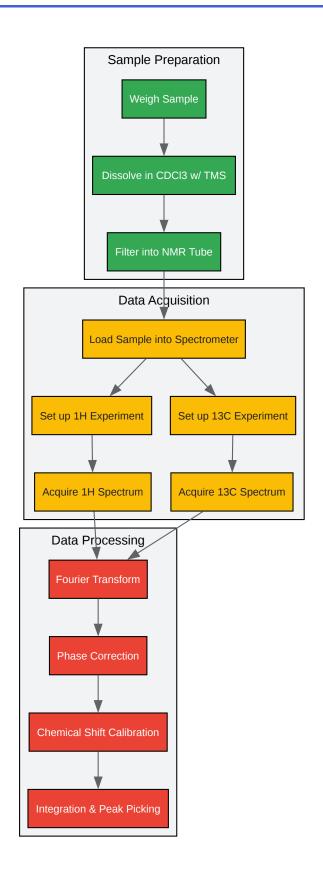
- Weigh the required amount of (Z)-Pent-2-enyl butyrate into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Place a small plug of glass wool into a Pasteur pipette.
- Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- 2. NMR Data Acquisition
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
  - Pulse Program: zg30 (or equivalent standard 1D proton experiment)
  - Solvent: Chloroform-d
  - Number of Scans (NS): 16
  - Number of Dummy Scans (DS): 4
  - Receiver Gain (RG): Set automatically
  - Acquisition Time (AQ): ~4 seconds
  - Relaxation Delay (D1): 2 seconds
  - Spectral Width (SW): 20 ppm
  - Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~5 ppm)



- 13C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
  - Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
  - Solvent: Chloroform-d
  - Number of Scans (NS): 1024 or more (depending on sample concentration)
  - Number of Dummy Scans (DS): 4
  - Receiver Gain (RG): Set automatically
  - Acquisition Time (AQ): ~1.5 seconds
  - Relaxation Delay (D1): 2 seconds
  - Spectral Width (SW): 240 ppm
  - Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~100 ppm)
- 3. Data Processing
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C spectra.
- Integrate the peaks in the <sup>1</sup>H spectrum.
- Perform peak picking to identify the chemical shifts of all signals in both spectra.

## **Visualizations**





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 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Characterization of (Z)-Pent-2-enyl butyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176332#1h-and-13c-nmr-characterization-of-z-pent-2-enyl-butyrate]

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